N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N'-phenylurea
Description
N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Properties
CAS No. |
61683-67-8 |
|---|---|
Molecular Formula |
C20H30N4O |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-(4-cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-3-phenylurea |
InChI |
InChI=1S/C20H30N4O/c1-6-18(4)13-20(14-21,15(3)19(5,7-2)24-18)23-17(25)22-16-11-9-8-10-12-16/h8-12,15,24H,6-7,13H2,1-5H3,(H2,22,23,25) |
InChI Key |
QSOCAOCXIZPWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(C(N1)(C)CC)C)(C#N)NC(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea typically involves the reaction of a piperidine derivative with a phenyl isocyanate. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or toluene.
Catalyst: Catalysts like triethylamine or pyridine to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the cyano group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
Oxidation Products: Oxides of the piperidine ring.
Reduction Products: Amines derived from the cyano group.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Inhibition or activation of biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylcarbamate
- N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylthiourea
Uniqueness
N-(4-Cyano-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
